Methyl 3-oxo-2-phenylpropanoate
Description
Contextual Significance of β-Keto Esters in Modern Organic Synthesis
β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This specific arrangement of functional groups imparts a unique reactivity that is highly valued in organic synthesis. They serve as crucial building blocks, or synthons, for constructing a wide array of complex organic molecules, including many that are pharmaceutically important. fiveable.meresearchgate.netresearchgate.net
The versatility of β-keto esters stems from the presence of both electrophilic and nucleophilic centers within the same molecule. researchgate.net The acidic nature of the α-hydrogen, situated between the two carbonyl groups, allows for the ready formation of enolates, which are powerful nucleophiles. fiveable.me This reactivity enables a variety of chemical transformations, such as alkylations, aldol (B89426) condensations, and cyclization reactions, facilitating the assembly of intricate molecular frameworks. fiveable.me One of the most fundamental reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that is instrumental in building larger molecules. fiveable.me
Overview of Methyl 3-oxo-2-phenylpropanoate in Contemporary Chemical Research
This compound, also known as methyl α-formylphenylacetate, is a prime example of a β-keto ester that has found significant utility in modern chemical research. lookchem.com Its structure incorporates a phenyl group at the α-position, which further influences its reactivity and provides a scaffold for the synthesis of various phenyl-containing compounds. This compound is a valuable precursor in the synthesis of a range of more complex molecules. researchgate.net Research has explored its use in the preparation of other chemical intermediates and as a starting material for various synthetic transformations. beilstein-journals.orggoogle.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 5894-79-1 synquestlabs.comachemblock.compharmaffiliates.com |
| Molecular Formula | C10H10O3 synquestlabs.comachemblock.com |
| Molecular Weight | 178.19 g/mol achemblock.compharmaffiliates.com |
| IUPAC Name | This compound achemblock.com |
| Synonyms | Methyl α-formylphenylacetate, Methyl formylphenylacetate lookchem.com |
| Appearance | Colorless to Yellow clear liquid tcichemicals.com |
| Boiling Point | 262.3 °C at 760 mmHg lookchem.com |
| Melting Point | 104 °C lookchem.com |
| Flash Point | 111.1 °C lookchem.com |
| Density | 1.136 g/cm³ lookchem.com |
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. libretexts.orglibretexts.orgmasterorganicchemistry.com The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the carbon-carbon double bond with the ester carbonyl group and the phenyl ring. libretexts.orglibretexts.org This tautomerism is a key aspect of its reactivity, as the enol form can act as a nucleophile in various reactions. masterorganicchemistry.com
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound can be achieved through several methods common for the preparation of β-keto esters. A prevalent method is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In the case of this compound, this could involve the reaction of methyl phenylacetate (B1230308) with a suitable formylating agent in the presence of a strong base.
Another synthetic route is through the formylation of the enolate of methyl phenylacetate. This involves generating the enolate with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), followed by reaction with a formylating agent like ethyl formate.
Reactions of this compound
The reactivity of this compound is dictated by the presence of its multiple functional groups.
Alkylation and Acylation: The acidic α-proton can be removed by a base to form a nucleophilic enolate, which can then be reacted with alkyl halides or acyl halides to introduce new substituents at the α-position. fiveable.me
Decarboxylation: Like many β-keto esters, this compound can undergo hydrolysis and subsequent decarboxylation when heated in the presence of acid or base to yield a ketone. rsc.org
Reduction: The ketone and/or ester functional groups can be selectively reduced using appropriate reducing agents to yield diols or hydroxy esters.
Heterocycle Synthesis: The 1,3-dicarbonyl moiety makes it a valuable starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas, respectively.
Applications of this compound in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. For instance, it is a precursor to methyl 3-oxo-2-phenylbutanoate (MAPA), a compound that has been identified as a precursor in the illicit synthesis of phenylacetone (B166967) (P2P), which is itself a precursor for amphetamine and methamphetamine. researchgate.netincb.org This highlights the compound's role as a key building block in multi-step synthetic pathways.
Furthermore, the structural motif of this compound is found within more complex molecules that are of interest in medicinal chemistry and materials science. The ability to perform a wide range of chemical transformations on this scaffold allows for the generation of diverse molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFSDFCHJQCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884197 | |
| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5894-79-1 | |
| Record name | Benzeneacetic acid, α-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-formyl-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl formylphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies for Methyl 3 Oxo 2 Phenylpropanoate and Its Analogues
Classical Synthetic Approaches
Classical methods for the synthesis of β-keto esters like methyl 3-oxo-2-phenylpropanoate have been well-established and are still widely used due to their reliability and the availability of starting materials.
Claisen-Type Condensation Strategies
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone. The self-condensation of an ester like methyl 3-phenylpropanoate, when treated with a strong base such as sodium methoxide, is a direct application of this strategy to form a β-keto ester. pearson.com
Acylation Reactions of Ester Enolates
The acylation of ester enolates provides a versatile route to β-keto esters. An enolate is formed by treating an ester with a suitable base. This nucleophilic enolate can then react with an acylating agent, such as an acyl chloride or anhydride, to yield the target β-keto ester. For the synthesis of this compound, the enolate of methyl phenylacetate (B1230308) can be acylated. To prevent self-condensation and ensure high yields, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to completely convert the ester to its enolate form before the addition of the acylating agent. youtube.com This approach allows for controlled cross-acylation reactions.
Condensation of Benzoyl Derivatives with Malonate Esters
A common and efficient method for synthesizing β-keto esters involves the condensation of a benzoyl derivative, such as benzoyl chloride, with a malonate ester, like dimethyl malonate, in the presence of a base. The reaction proceeds through the formation of an enolate from the malonate ester, which then attacks the electrophilic carbonyl carbon of the benzoyl derivative. Subsequent hydrolysis and decarboxylation of the resulting intermediate yield the desired this compound. This method is advantageous as it avoids the potential for self-condensation that can occur in Claisen-type reactions.
Modern and Advanced Synthesis Techniques
Advances in organometallic chemistry have led to the development of novel and highly efficient methods for the synthesis of complex organic molecules, including analogues of this compound.
Brønsted Acid-Catalyzed Approaches
Brønsted acids are fundamental catalysts in organic synthesis, capable of activating substrates towards nucleophilic attack and facilitating a variety of transformations. While Lewis acids are more commonly associated with the synthesis of β-keto esters through reactions like the Claisen condensation, Brønsted acids can play a crucial role in related synthetic strategies.
A key application of Brønsted acids in the chemistry of β-keto esters is in their functionalization. For example, the regioselective α-monobromination of β-keto esters can be achieved using bromodimethylsulfonium bromide (BDMS) without the need for a strong acid or base catalyst, although the reaction mechanism involves proton transfer steps characteristic of Brønsted acid catalysis. acs.org
More directly related to their synthesis, Brønsted acids can be used to promote condensation reactions. Although not a direct synthesis of the target molecule, the Pechmann condensation for coumarin (B35378) synthesis, which can be catalyzed by strong Brønsted acids, involves the reaction of a phenol (B47542) with a β-keto ester. This highlights the ability of Brønsted acids to facilitate reactions involving this important functional group.
General methods for β-keto ester synthesis often rely on the condensation of an ester with a ketone or another ester. nih.gov While typically promoted by strong bases, the development of Brønsted acid-catalyzed variants remains an area of interest for achieving milder reaction conditions and alternative selectivity profiles. For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to catalyze the C-acylation of enol silyl (B83357) ethers with acid chlorides to produce β-diketones, a reaction that could be adapted for the synthesis of β-keto esters. organic-chemistry.org
Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents)
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. The use of deep eutectic solvents (DESs) as an alternative to traditional volatile organic solvents is a prime example of this trend. nih.govuniversiteitleiden.nlresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. universiteitleiden.nl They are often biodegradable, non-toxic, and inexpensive. nih.gov
While the direct synthesis of this compound in a DES has not been specifically reported, the application of DESs in reactions involving ketones and esters is well-documented, suggesting the feasibility of such an approach. For example, DESs have been successfully used as the reaction medium for the Pechmann condensation to synthesize coumarins, a reaction that involves β-keto esters. achemblock.com The use of a choline (B1196258) chloride and L-(+)-tartaric acid-based DES not only acted as the solvent but also as the catalyst, showcasing the dual role these systems can play. achemblock.com
Furthermore, DESs have been employed in polar additions of organometallic reagents to α,β-unsaturated ketones and aldehydes. nih.gov The choline chloride:glycerol DES was found to promote these reactions under air, offering a more environmentally benign alternative to traditional anhydrous solvents. nih.gov This suggests that a DES could be a suitable medium for a Claisen-type condensation to form β-keto esters. The ability of DESs to be recycled and reused further enhances their green credentials. achemblock.com
The table below summarizes some common components used in the formation of natural deep eutectic solvents (NADES). universiteitleiden.nl
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio |
| Choline chloride | Urea | 1:2 |
| Choline chloride | Glycerol | 1:2 |
| Choline chloride | L-(+)-Tartaric acid | 1:2 |
| Betaine | Urea | 1:2 |
Chemoenzymatic and Bioreduction Pathways
The use of enzymes in organic synthesis offers unparalleled selectivity, often allowing for the production of enantiomerically pure compounds under mild reaction conditions. For the synthesis of chiral molecules derived from this compound, chemoenzymatic and bioreduction pathways are highly valuable.
Ketoreductase-Mediated Stereoselective Bioreductions
Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. The asymmetric reduction of the keto group in this compound would yield chiral β-hydroxy esters, which are valuable building blocks in medicinal chemistry.
Numerous studies have demonstrated the utility of KREDs in the stereoselective reduction of various β-keto esters. nih.gov For instance, a wide array of ketones have been asymmetrically reduced using KREDs to access important pharmaceutical building blocks for drugs such as Aprepitant, Talampanel, Dolastatin 10, Prozac, and Strattera. nih.gov These processes often utilize a cofactor regeneration system, such as the oxidation of a simple alcohol like ethanol (B145695), to ensure catalytic turnover. nih.gov
While specific data on the ketoreductase-mediated reduction of this compound is scarce, studies on analogous substrates provide valuable insights. For example, the dynamic kinetic resolution (DKR) of α-alkyl-β-keto esters using KREDs has been shown to be an efficient method for producing optically pure α-alkyl-β-hydroxy esters. nih.gov In a DKR, one enantiomer of the starting material is selectively reduced while the other is racemized in situ, allowing for a theoretical yield of 100% of a single stereoisomer of the product.
The table below presents data from the ketoreductase-mediated reduction of various ketones to chiral alcohol synthons for pharmaceuticals, illustrating the high enantiomeric excesses achievable. nih.gov
| Ketone Substrate | Pharmaceutical Target | Ketoreductase | Product Enantiomeric Excess (% ee) |
| Ketone 1 | Aprepitant | CPADH, HLADH | >99 (S) |
| Ketone 3 | Talampanel | CPADH, RS-1 ADH | >99 (S) |
| Ketone 5 | Dolastatin 10 | KRED 132 | 99 (S) |
| Ketone 9 | Prozac | KRED 108/132 | 99 (R) |
| Ketone 13 | Strattera | KRED 132 | 99 (R) |
Lipase-Mediated Enantioselective Transformations
Lipases are another class of versatile enzymes widely used in organic synthesis. They typically catalyze the hydrolysis of esters but can also be used for esterification and transesterification reactions in non-aqueous media. nih.gov These properties make them ideal for the kinetic resolution of racemic mixtures.
In the context of this compound, a lipase-mediated transformation could be envisioned for the resolution of a racemic mixture of the corresponding β-hydroxy ester. In a typical kinetic resolution, one enantiomer of the racemic alcohol would be selectively acylated by the lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. jocpr.com This allows for the separation of the two enantiomers.
Lipases have been extensively used for the resolution of racemic alcohols and carboxylic acids. nih.govpolimi.it For example, lipase from Aspergillus niger has been used for the enantioselective hydrolysis of racemic ketoprofen (B1673614) ethyl ester, demonstrating specificity for the (R)-enantiomer. nih.gov Similarly, lipases from Candida rugosa and Rhizomucor miehei are effective for the esterification of (S)-ibuprofen. nih.gov The choice of lipase, solvent, and acyl donor can significantly influence the enantioselectivity and reaction rate. nih.gov
The table below shows the results of screening different lipases for the hydrolytic resolution of a racemic ester precursor for the drug Ivabradine, highlighting the variability in conversion and enantiomeric ratio. polimi.it
| Enzyme | Conversion (%) | Enantiomeric Ratio (e.r.) |
| Lipase PS (Amano) | 30 | 96:4 |
| CAL-B | 40 | 60:40 |
| PPL-Type II | 45 | 55:45 |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Oxo 2 Phenylpropanoate
Fundamental Reaction Manifolds
The reactivity of Methyl 3-oxo-2-phenylpropanoate is dictated by the acidic nature of the α-hydrogen and the electrophilic character of the two carbonyl carbons.
Oxidation Reactions
While specific oxidation studies on this compound are not extensively detailed, the class of β-dicarbonyl compounds to which it belongs is known to undergo oxidation at the α-position. A significant example of such a transformation is oxidative functionalization using hypervalent iodine(III) reagents, which introduce functionalities like acetoxy groups at the methylene (B1212753) or methine carbon situated between the two carbonyls. beilstein-journals.org This type of reaction highlights the susceptibility of the α-position to oxidative processes.
Reduction Reactions
The ketone functional group within this compound is susceptible to reduction by various reducing agents to yield a secondary alcohol. This transformation is a standard reaction for keto groups. evitachem.com Common hydride reagents are effective for this purpose, converting the ketone to a hydroxyl group, thus forming Methyl 3-hydroxy-2-phenylpropanoate.
Table 1: Reduction of this compound
| Reducing Agent | Product | Reaction Type |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methyl 3-hydroxy-2-phenylpropanoate | Reduction of ketone |
Data based on typical reactivity of keto-esters. evitachem.com
Nucleophilic and Electrophilic Substitution Reactions
The carbon atom alpha to both carbonyl groups is the primary center for substitution reactions, which proceed via an enolate intermediate.
Nucleophilic Reactions: The enolate of this compound is an effective carbon nucleophile. In a classic SN2 reaction, this enolate can attack alkyl halides to form a new carbon-carbon bond at the α-position. masterorganicchemistry.commnstate.edu This alkylation reaction is a cornerstone of the synthetic utility of β-keto esters. For the reaction to be successful, a strong base like lithium diisopropylamide (LDA) is often used to ensure complete deprotonation and formation of the enolate before the alkyl halide is introduced. mnstate.edu
Electrophilic Reactions: The enolate can also react with various electrophiles. For instance, base-catalyzed halogenation using reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) results in the substitution of the α-hydrogen with a halogen atom. mnstate.edu The introduction of an electron-withdrawing halogen can increase the acidity of the remaining α-proton, potentially leading to multiple halogenations under basic conditions. mnstate.edu
Enolate Chemistry and its Synthetic Applications
The chemistry of the enolate ion is central to the synthetic applications of this compound. masterorganicchemistry.com The presence of two electron-withdrawing carbonyl groups flanking the α-carbon significantly increases the acidity of the α-hydrogen (pKa is approximately 11 for similar β-keto esters), facilitating its removal with relatively mild bases like alkoxides (e.g., sodium ethoxide). masterorganicchemistry.com
The resulting enolate anion is stabilized by resonance, with the negative charge delocalized onto the two oxygen atoms. masterorganicchemistry.com While the oxygen atoms bear significant negative charge, making them "hard" nucleophilic sites, reactions with most electrophiles (except protons) preferentially occur at the α-carbon, which is considered a "soft" nucleophilic site. youtube.com This reactivity is fundamental to forming new bonds at the carbon alpha to the carbonyl group. youtube.com
The formation of the planar enolate intermediate has stereochemical consequences. If the α-carbon is a stereocenter, its deprotonation to the flat enolate and subsequent reprotonation can lead to racemization. youtube.com
Table 2: Synthetic Applications via Enolate Alkylation
| Base | Electrophile (R-X) | Product |
|---|---|---|
| Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Methyl 2-methyl-3-oxo-2-phenylpropanoate |
This table illustrates the general alkylation reaction of β-keto esters. masterorganicchemistry.commnstate.edu
Mechanistic Investigations of Complex Transformations
The reactivity of this compound extends to more complex transformations, with mechanistic studies providing insight into the reaction pathways.
Hypervalent Iodine(III)-Induced Reaction Mechanisms
Hypervalent iodine(III) compounds are utilized as environmentally benign reagents that can mediate unique oxidative transformations. nih.gov Their chemistry often mirrors that of transition metals, involving steps like ligand exchange and reductive elimination. nih.gov
In the context of 1,3-dicarbonyl compounds, such as the closely related ethyl 3-oxo-3-phenylpropanoate, hypervalent iodine(III) reagents like diacetoxyiodobenzene (B1259982) (DIB) can induce acetoxylation at the α-methylene position. beilstein-journals.org A plausible mechanism for this transformation begins with the attack of the enol form of the β-keto ester on the iodine(III) center of the reagent. beilstein-journals.org This is followed by the cleavage of an O-I or C-I bond and a nucleophilic attack by an acetate (B1210297) ion, ultimately affording the α-acetoxylated product and iodobenzene (B50100) as a byproduct. beilstein-journals.org The reaction is efficient in solvents like dioxane or DCE. beilstein-journals.org
Table 3: Hypervalent Iodine(III)-Induced Acetoxylation of 1,3-Dicarbonyl Compounds
| Substrate | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| 1-Phenylbutane-1,3-dione | DIB | Dioxane | 2-Acetoxy-1-phenylbutane-1,3-dione | Moderate |
| 1,3-Diphenylpropane-1,3-dione | DIB | Dioxane | 2-Acetoxy-1,3-diphenylpropane-1,3-dione | Moderate |
Data derived from research on non-carbamoyl 1,3-dicarbonyl compounds. beilstein-journals.org
Cyclization and Annulation Reaction Mechanisms
The β-dicarbonyl system in this compound makes it an excellent substrate for cyclization and annulation reactions, leading to the formation of various heterocyclic and carbocyclic ring systems. These reactions typically proceed through the formation of an enolate intermediate, which then participates in intramolecular or intermolecular ring-closing steps.
One of the most significant applications of compounds with a similar structure is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of related β-ketoesters with hydrazine (B178648) and its derivatives is a well-established method for preparing pyridazinones and other fused heterocyclic systems. In a reaction of a similar compound, ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate, with hydrazine hydrate, the initial attack of one hydrazine molecule on the keto group and subsequent cyclization leads to the formation of an indeno[1,2-c]pyridazine derivative. mdpi.com A second molecule of hydrazine can then attack the ester group, leading to further cyclization. mdpi.com
Similarly, condensation reactions of 3-oxo-2-arylhydrazonopropanals, which share the 1,2,3-tricarbonyl system, with active methylene compounds can lead to a variety of heterocyclic products, including pyridazinones. mdpi.com In some cases, these reactions can proceed via novel 6π-electrocyclization pathways to yield fused ring systems like pyrido[3,2-c]cinnolines. mdpi.com
The versatility of this structural motif is further demonstrated by its use in the synthesis of other complex molecules. For example, derivatives of isoflavones, a class of naturally occurring compounds with significant biological activity, can be synthesized from precursors that involve cyclization reactions of related phenolic ketones. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from Related β-Dicarbonyl Compounds
| Starting Material Type | Reagent | Product Type | Reference |
| Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate | Hydrazine Hydrate | Indeno[1,2-c]pyridazine | mdpi.com |
| 3-Oxo-2-arylhydrazonopropanals | Active Methylene Nitriles | Arylazonicotinates | mdpi.com |
| 2-[(4-Nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal | Ethyl Cyanoacetate | Pyrido[3,2-c]cinnoline | mdpi.com |
| 3-Oxo-2-(phenylhydrazono)-3-p-tolylpropanal | Active Methylene Compounds | Pyridazinones | mdpi.com |
Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. Strategies for the synthesis of 2,3-disubstituted benzo[b]thiophenes have utilized related β-ketoesters in cyclization and oxidative esterification reactions. nih.gov
Aldol (B89426) Condensation Pathways
The acidic α-hydrogen of this compound, located between the ester and ketone carbonyl groups, makes it an ideal candidate for participating in aldol condensation reactions. In the presence of a base, this proton is readily abstracted to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can attack electrophilic carbonyl carbons of aldehydes or ketones.
The general pathway for an aldol reaction involving this compound is as follows:
Enolate Formation: A base removes the acidic α-proton to form the corresponding enolate ion. The negative charge is delocalized over the α-carbon and the two adjacent oxygen atoms, which enhances its stability.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of an electrophile, such as an aldehyde or another ketone. In a self-condensation, the electrophile would be another molecule of this compound. In a crossed-aldol condensation, it would be a different carbonyl-containing compound. learncbse.in This step forms a new carbon-carbon bond and results in a tetrahedral intermediate.
Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base used or during an aqueous workup, to yield the initial β-hydroxy keto ester adduct.
Dehydration (Condensation): Under certain conditions, particularly with heating, the β-hydroxy adduct can undergo dehydration to form an α,β-unsaturated product, which is the final aldol condensation product.
While specific studies detailing the aldol condensation of this compound are not extensively documented in the provided search results, its reactivity is predictable based on the established principles of aldol chemistry. learncbse.in The presence of the phenyl group at the α-position may introduce steric considerations that influence the reaction's feasibility and stereochemical outcome.
A related reaction involving the enolate of a similar compound, 3-oxo-3-phenylpropanenitrile, is the Michael addition to linear conjugated enynones. nih.gov This reaction also proceeds through the formation of an enolate which then acts as a nucleophile in a conjugate addition, highlighting the versatile nucleophilic character of these types of compounds. nih.gov
Studies on Rearrangement Mechanisms
While classic named rearrangement reactions are not prominently reported for this compound itself, related compounds are known to undergo significant chemical transformations that can be considered rearrangements or rearrangement-like processes.
A notable transformation for compounds with a similar structure, such as ethyl 3-oxo-2-phenylbutyrate (EAPA) and methyl 3-oxo-4-phenylbutyrate (MGPA), is their conversion to phenylacetone (B166967) (P2P) when heated under acidic conditions. researchgate.net This reaction is of interest due to the status of P2P as a precursor in the synthesis of amphetamines. researchgate.net The mechanism for this conversion involves two key steps:
Ester Hydrolysis: Under acidic conditions, the methyl ester group is hydrolyzed to a carboxylic acid. This results in the formation of a β-keto acid intermediate.
Decarboxylation: β-Keto acids are notoriously unstable and readily undergo decarboxylation upon heating. The mechanism involves a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone, in this case, phenylacetone.
This de-esterification and decarboxylation sequence represents a significant molecular rearrangement. Studies have shown that the reaction of MGPA and its ethyl ester analog (EGPA) to form P2P proceeds more rapidly than that of EAPA. researchgate.net Furthermore, under basic conditions, MGPA and EGPA are also converted to P2P, whereas EAPA is primarily converted to phenylacetic acid. researchgate.net
Table 2: Conversion of Related β-Keto Esters to Phenylacetone (P2P)
| Precursor | Conditions | Major Product | Reference |
| Ethyl 3-oxo-2-phenylbutyrate (EAPA) | Acidic, Heat | Phenylacetone (P2P) | researchgate.net |
| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Acidic, Heat | Phenylacetone (P2P) | researchgate.net |
| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Acidic, Heat | Phenylacetone (P2P) | researchgate.net |
| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Basic, Heat | Phenylacetone (P2P) | researchgate.net |
| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Basic, Heat | Phenylacetone (P2P) | researchgate.net |
| Ethyl 3-oxo-2-phenylbutyrate (EAPA) | Basic, Heat | Phenylacetic Acid | researchgate.net |
These studies indicate that the specific structure of the β-keto ester influences its rearrangement and decomposition pathways.
Stereoselective Synthesis and Chiral Control in Methyl 3 Oxo 2 Phenylpropanoate Chemistry
Asymmetric Synthesis Strategies for Chiral Derivatives
Asymmetric synthesis provides a direct route to chiral molecules from prochiral precursors. In the context of methyl 3-oxo-2-phenylpropanoate derivatives, this often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity.
One prominent strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For instance, the Davies' chiral auxiliary has been successfully employed to induce asymmetric Michael additions, a key step in the synthesis of enantiopure pyrrolidin-3-ones from related β-keto ester structures. ucl.ac.uk This approach allows for the construction of stereodefined centers that are crucial for the synthesis of complex molecules.
Another approach is the use of chiral catalysts to facilitate enantioselective transformations. For example, chiral phosphoric acids bearing multiple hydroxyl groups have been shown to catalyze stereoselective Biginelli-like reactions, demonstrating the potential for creating chiral centers in related systems. beilstein-journals.org
The following table summarizes selected asymmetric synthesis strategies for derivatives related to this compound.
| Strategy | Key Feature | Example Application |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Use of Davies' chiral auxiliary for asymmetric Michael additions in the synthesis of enantiopure 5-methylpyrrolidin-3-one. ucl.ac.uk |
| Chiral Catalyst | Use of a chiral catalyst to create a stereocenter. | Chiral phosphoric acid-catalyzed stereoselective Biginelli-like reactions. beilstein-journals.org |
Dynamic Kinetic Resolution Processes in β-Keto Ester Reduction
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.orgprinceton.edu For β-keto esters like this compound, DKR is particularly effective in the context of reduction reactions to produce chiral β-hydroxy esters.
The core principle of DKR involves the in-situ racemization of the starting material, ensuring that both enantiomers are available for the stereoselective transformation. princeton.edu The success of a DKR process hinges on the relative rates of racemization and the kinetic resolution step. princeton.edu Ideally, the rate of racemization should be faster than or at least comparable to the rate of the faster reacting enantiomer. princeton.edu
A notable example is the Noyori-type asymmetric hydrogenation, where a chiral ruthenium(II) catalyst is employed. princeton.edu In the reduction of β-keto esters, the absolute configuration of the newly formed stereocenter at C-3 is dictated by the chirality of the BINAP ligand, while the configuration at C-2 can be influenced by the substrate's structure. princeton.edu This method has been instrumental in synthesizing key intermediates for natural products like (—)-Balanol. princeton.edu
The table below outlines key aspects of DKR in the reduction of β-keto esters.
| Parameter | Description | Significance |
| Racemization | Interconversion between the (R) and (S) enantiomers of the starting material. | Essential for achieving yields greater than 50% for a single enantiomer. princeton.edu |
| Kinetic Resolution | Enantioselective reaction that preferentially converts one enantiomer. | The enantiomeric excess of the product is determined by the selectivity of this step. |
| Catalyst System | Often a combination of a racemization catalyst and a stereoselective catalyst. | The choice of catalysts is crucial for the efficiency and selectivity of the DKR. princeton.edu |
Enantioselective Catalysis (e.g., Biocatalysis, Chiral Ligand Systems)
Enantioselective catalysis is a broad field that encompasses the use of both biocatalysts and synthetic chiral ligand-metal complexes to achieve high levels of stereocontrol.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as oxidoreductases and lipases, can operate under mild conditions and often exhibit exquisite enantioselectivity. researchgate.net For instance, the dynamic kinetic resolution of racemic aldehydes has been achieved using a transaminase from Ruegeria pomeroyi, yielding enantiomeric excesses of up to 99%. researchgate.net In the context of β-keto ester reductions, alcohol dehydrogenases (ADHs) are particularly relevant. By combining carboligases and ADHs in a two-step biocatalytic process, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) have been synthesized with high product concentrations and stereoselectivities. acs.org
Chiral Ligand Systems involve the coordination of a chiral organic molecule to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. A variety of chiral ligands have been developed, including those with N,N'-dioxide, rsc.org silanol (B1196071), rsc.org and phosphine (B1218219) functionalities. rsc.org For example, conformationally flexible C2-symmetric chiral N,N'-dioxide ligands, synthesized from readily available amino acids, can form non-planar complexes with various metals, providing a tunable platform for asymmetric catalysis. rsc.org Similarly, novel chiral silanol ligands have been used in copper-catalyzed N-H insertion reactions to produce unnatural amino acid derivatives with high selectivity. rsc.org
The following table provides examples of enantioselective catalytic systems.
| Catalyst Type | Example | Application |
| Biocatalyst | Transaminase from Ruegeria pomeroyi | Dynamic kinetic resolution of racemic aldehydes. researchgate.net |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones. acs.org |
| Chiral Ligand | C2-symmetric N,N'-dioxide ligands | Asymmetric catalysis with various metal ions. rsc.org |
| Chiral Ligand | Chiral silanol ligands | Copper-catalyzed enantioselective N-H insertion. rsc.org |
Diastereoselective Control in Functionalization
Once a stereocenter is established in the this compound framework, subsequent reactions must be controlled to produce the desired diastereomer. Diastereoselective control is crucial when introducing a second stereocenter into the molecule.
One strategy to achieve diastereoselectivity is through conjugate reduction of α,β-unsaturated ketones. For example, the conjugate reduction of racemic 3,5-dialkyl-2-cyclopenten-1-ones using a copper catalyst with a chiral ligand, (S)-p-tol-BINAP, and a stoichiometric base led to the formation of 2,4-dialkylcyclopentanones with high diastereoselectivity (dr ≥ 90:10) and enantioselectivity (ee ≥ 91%). nih.gov The base plays a critical role in inducing rapid racemization of the starting material, enabling a dynamic kinetic resolution process. nih.gov
The choice of reagents and reaction conditions is paramount in directing the diastereochemical outcome. The interplay between the existing stereocenter and the incoming reagent, often mediated by a chiral catalyst or auxiliary, determines which diastereomer is formed preferentially.
Applications of Methyl 3 Oxo 2 Phenylpropanoate in Complex Organic Synthesis
Utility as a Versatile Synthetic Building Block
Methyl 3-oxo-2-phenylpropanoate is a highly valued building block in synthetic organic chemistry due to its reactive nature. The presence of a ketone, an ester, and an activated methylene (B1212753) group provides multiple sites for chemical modification. nih.govresearchgate.net This trifunctional arrangement allows it to participate in a variety of condensation and cyclization reactions, making it a key intermediate in the synthesis of diverse and complex drug molecules. researchgate.net The reactivity of β-keto esters like this compound is central to many classical C-C bond-forming reactions, including Claisen condensations and Michael additions, which are fundamental steps in building molecular complexity. nih.gov Its ability to act as a precursor to numerous heterocyclic systems underscores its importance as a foundational scaffold in medicinal and materials chemistry. beilstein-journals.orgnih.gov The compound's utility is further enhanced by its straightforward preparation from common starting materials, making it an accessible and cost-effective synthon for both academic research and industrial applications. chemistryviews.org
Precursor in the Synthesis of Heterocyclic Compounds
The construction of heterocyclic rings is a cornerstone of modern drug discovery and materials science. This compound and its analogs serve as pivotal starting materials for synthesizing a range of these important compounds.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives, a class of heterocycles with significant biological activity, is a well-established application of β-keto esters. mdpi.comgoogle.comorganic-chemistry.org The traditional and most common method involves the condensation reaction between a β-keto ester, such as this compound, and a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org This reaction proceeds via a cyclocondensation mechanism to form the pyrazolone (B3327878) ring. For example, substituted pyrazoles can be obtained in high yields through the reaction of 1,3-diketones (which can be derived from β-keto esters) with arylhydrazines at room temperature. organic-chemistry.org The versatility of this method allows for the synthesis of a wide variety of substituted pyrazoles, including those with potential applications as agricultural chemicals due to their high biological activity and low toxicity. researchgate.net
Pyridones: 2-Pyridone scaffolds, which are present in numerous bioactive molecules, can be synthesized using β-keto ester derivatives. nih.gov For instance, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters can produce a 5,6-fused 2-pyridone ring system. A more direct approach involves the [4+2] annulation of in-situ generated azadienes with active methylene compounds like this compound to yield structurally diverse 2-pyridones. The Dieckmann cyclization of diester intermediates, prepared from β-keto esters, is another powerful strategy for constructing piperidin-2,4-diones, which are related to the pyridone core.
Thiazoles: Thiazole (B1198619) derivatives are another important class of heterocyclic compounds accessible from precursors related to this compound. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. The β-keto ester functionality can be readily converted into the necessary α-haloketone precursor. Modern variations include one-pot, three-component reactions that can generate complex thiazole derivatives efficiently. For example, a mixture of a benzylidenehydrazinyl-thiazole, thiosemicarbazide, and a phenacyl bromide (a close relative of an α-halogenated this compound) can be refluxed to produce novel thiazole compounds. These green synthetic approaches often use environmentally benign solvents like water or ethanol (B145695) and can sometimes proceed without a catalyst.
Table 1: Synthesis of Pyrazoles, Pyridones, and Thiazoles
| Heterocycle | General Method | Precursor Type | Reference(s) |
|---|---|---|---|
| Pyrazoles | Cyclocondensation | β-Keto ester + Hydrazine | mdpi.comorganic-chemistry.org |
| Pyridones | [4+2] Annulation / Dieckmann Cyclization | β-Keto ester / Active Methylene Compound |
Coumarins are a widespread class of natural and synthetic compounds known for their diverse biological activities. This compound and its ethyl ester analog are valuable precursors for synthesizing 3-phenylcoumarin (B1362560) derivatives. nih.gov One of the most prominent methods is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. While ethyl acetoacetate (B1235776) is commonly used, using ethyl 3-oxo-3-phenylpropanoate leads to the formation of 4-phenylcoumarins.
Another key reaction is the Knoevenagel condensation of salicylaldehydes with active methylene compounds. nih.gov Specifically, the reaction of a substituted salicylaldehyde (B1680747) with ethyl 3-oxo-3-phenylpropanoate in a deep eutectic solvent (acting as both solvent and catalyst) provides high yields of the corresponding coumarin (B35378) derivative. nih.gov This highlights a green chemistry approach to coumarin synthesis.
Table 2: Key Reactions for Coumarin Synthesis
| Reaction Name | Reactants | Product Type | Reference(s) |
|---|---|---|---|
| Pechmann Condensation | Phenol + β-Keto ester | 4-Substituted Coumarin |
Benzo[a]carbazole derivatives are of interest for their potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). The synthesis of these complex heterocyclic frames can be achieved through methods where a 1,3-dicarbonyl compound, a functionality present in this compound, is a key reactant. A novel procedure involves a multicomponent reaction between 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile, which proceeds through a 3-cyanoacetamide pyrrole (B145914) intermediate. This intermediate can then undergo an intramolecular cyclization, catalyzed by a solid acid catalyst, to form the final benzo[a]carbazole structure. This strategy demonstrates a modern approach to building complex carbazole (B46965) frameworks from simpler, readily available building blocks.
The pyridazine (B1198779) core is another important heterocyclic motif found in many biologically active compounds. The synthesis of fused pyridazine systems, such as indeno[1,2-c]pyridazines, can be accomplished using precursors derived from 1,3-dicarbonyl compounds. A general route involves the reaction of a 3-oxo-2-arylhydrazonopropanal with an active methylene compound in acetic anhydride, which leads to the formation of pyridazin-3-one derivatives. These pyridazinones can be further modified. For example, the discovery of the anti-inflammatory properties of 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone spurred interest in this class of compounds. The synthesis often starts from 1,3-indandione (B147059) derivatives, which share reactivity patterns with β-keto esters, reacting with hydrazine derivatives to form the fused pyridazine ring system.
Applications as Biochemical Probes in Research
This compound and its analogs can serve as biochemical probes in research. lookchem.com Their ability to mimic or interact with biological molecules makes them useful for studying enzymatic reactions and metabolic pathways. sigmaaldrich.com For example, derivatives of β-keto esters are used to study enzyme kinetics and mechanisms. The reactivity of the ketone and ester groups allows for the design of probes that can covalently modify enzyme active sites or act as competitive inhibitors.
Compound Names Mentioned
Catalytic Activity and Role in Reaction Promotion
There is currently no direct scientific evidence to suggest that methyl 3-oxo-2-phenylpropanoate functions as a catalyst. However, the catalytic potential of its analogues offers a glimpse into possibilities for future research.
Analogues as Catalysts
One notable analogue, methyl 2-methyl-3-oxo-3-phenylpropanoate, has been identified as an effective catalyst for the benzoylation of olefins. biosynth.com This suggests that the core structure of this compound could potentially be modified to induce catalytic activity. The presence of the β-ketoester functionality in both compounds points to a potential common ground for catalytic behavior, although this remains speculative without direct experimental evidence for the title compound.
| Compound | Catalytic Application |
| Methyl 2-methyl-3-oxo-3-phenylpropanoate | Benzoylation of olefins biosynth.com |
Exploration in Ligand Design for Metal-Organic Frameworks and Coordination Chemistry
The exploration of this compound in the design of ligands for metal-organic frameworks and in coordination chemistry is an area that appears to be largely unexplored.
The fundamental components of MOFs are metal ions or clusters connected by organic ligands to form extended, often porous, structures. The suitability of an organic molecule as a ligand is determined by its ability to bind to metal centers. While the oxygen atoms in the keto and ester groups of this compound could theoretically act as coordination sites, there is no published research to indicate its use in the synthesis of MOFs or other coordination polymers.
The scientific community has extensively investigated various organic molecules as ligands for creating novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. However, based on available data, this compound has not been a part of these investigations. The reasons for this could be manifold, including the potential for instability of the compound under the conditions required for MOF synthesis or the availability of more suitable and versatile ligands.
Further research would be necessary to determine if this compound or its derivatives could serve as effective ligands in coordination chemistry and contribute to the development of new functional materials.
Computational Chemistry Studies on Methyl 3 Oxo 2 Phenylpropanoate
Electronic Structure and Reactivity Predictions
A fundamental computational analysis of Methyl 3-oxo-2-phenylpropanoate would involve the elucidation of its electronic structure. Methods like Density Functional Theory (DFT) would be employed to calculate key properties that govern its reactivity.
Key Electronic Properties and Reactivity Descriptors:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a β-keto ester like this compound, the HOMO is expected to be localized on the enolate form, indicating its nucleophilic character. The LUMO would likely be centered on the carbonyl groups, highlighting their electrophilicity. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl groups, while positive potential would be associated with the acidic α-hydrogen.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions. This would quantify the partial atomic charges on each atom, offering a more detailed picture of the molecule's polarity and the reactivity of specific sites.
Predicted Reactivity:
Based on the general reactivity of β-keto esters, computational studies would be expected to confirm the dual nucleophilic and electrophilic nature of this compound. The α-carbon is predicted to be the primary nucleophilic center upon deprotonation, while the two carbonyl carbons would be the main electrophilic sites.
Hypothetical Data Table for Electronic Properties:
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | High | Indicates good electron-donating ability (nucleophilicity) |
| LUMO Energy | Low | Indicates good electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Moderate | Reflects chemical reactivity and kinetic stability |
| Most Negative ESP | Carbonyl Oxygens | Site of interaction with electrophiles/Lewis acids |
| Most Positive ESP | α-Hydrogen | Indicates acidity and ease of deprotonation |
| Highest Negative NBO Charge | Carbonyl Oxygens | Confirms high electron density |
| Highest Positive NBO Charge | Carbonyl Carbons | Confirms electrophilic character |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this would involve modeling key reactions such as alkylation, acylation, and decarboxylation.
Modeling Approaches:
Potential Energy Surface (PES) Scanning: By systematically changing bond lengths and angles, a PES scan can identify the lowest energy pathway for a reaction. This would be used to model, for example, the approach of an electrophile to the α-carbon.
Transition State (TS) Searching: Algorithms are used to locate the exact geometry of the transition state—the highest energy point along the reaction coordinate. Characterizing the TS is essential for understanding the reaction's kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the reactants and products, confirming that the identified TS is correct for the reaction of interest.
For a reaction like the alkylation of this compound, computational modeling would precisely map the energy changes as the enolate attacks an alkyl halide, passing through a transition state to form the C-alkylated product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate.
Hypothetical Data Table for a Modeled Alkylation Reaction:
| Species | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactants (Enolate + CH₃I) | 0.0 | Cα-C(H₃I) distance > 3 Å |
| Transition State | [Calculated Value] | Partially formed Cα-C bond (~2.2 Å), elongating C-I bond |
| Products | [Calculated Value] | Fully formed Cα-C bond, dissociated I⁻ |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are critical to its reactivity and interactions.
Conformational Analysis:
A systematic search of the molecule's conformational space would identify all stable low-energy structures (conformers). This is particularly important for understanding the relative orientation of the phenyl ring, the ester group, and the keto group. A Ph.D. thesis from the University of Insubria mentions a Monte Carlo conformational search of a related rhodium complex, indicating that such methods are applied to molecules of this class. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.
Molecular Dynamics (MD) Simulations:
MD simulations would provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore:
Conformational Flexibility: How the molecule transitions between different conformers in solution.
Solvent Effects: How the presence of solvent molecules influences the structure and dynamics of this compound.
Interaction with Other Molecules: Simulating the interaction with a reactant or a catalyst to understand the initial steps of a chemical reaction.
While specific MD simulation data for this compound is not available, studies on similar β-keto esters have utilized these techniques to understand their interactions in biological systems, for example, by docking them into protein active sites and running simulations to assess the stability of the complex.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (C-Cα-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | ~60° (gauche) | 0.0 | [Calculated Value] |
| 2 | ~180° (anti) | [Calculated Value] | [Calculated Value] |
| 3 | Other low-energy conformers | [Calculated Value] | [Calculated Value] |
Derivatives and Analogues of Methyl 3 Oxo 2 Phenylpropanoate
Structure-Activity Relationship (SAR) Investigations of Functionalized Analogues (e.g., Trifluoromethylated Derivatives)
The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can profoundly influence their physicochemical properties and biological activity. While specific structure-activity relationship (SAR) studies on trifluoromethylated derivatives of methyl 3-oxo-2-phenylpropanoate are not extensively documented, general principles derived from studies on related β-keto esters and other fluorinated compounds offer valuable insights.
The trifluoromethyl group is a strong electron-withdrawing group, which can impact the acidity of the α-proton and the reactivity of the carbonyl groups in β-keto esters. This electronic effect can alter the binding affinity of the molecule to biological targets. Furthermore, the lipophilicity of a molecule is often increased by trifluoromethylation, which can enhance its ability to cross cell membranes.
In the broader context of medicinal chemistry, the strategic placement of a trifluoromethyl group on a phenyl ring can lead to significant changes in biological activity. For instance, in the development of enzyme inhibitors, the CF3 group can occupy hydrophobic pockets in the active site, leading to enhanced potency. The precise position of the trifluoromethyl group on the phenyl ring is crucial, as different positional isomers can exhibit vastly different biological effects.
A summary of the potential effects of trifluoromethylation on the properties of this compound analogues is presented in the table below.
| Property | Effect of Trifluoromethylation | Rationale |
| Acidity of α-proton | Increased | The strong electron-withdrawing nature of the CF3 group stabilizes the resulting enolate anion. |
| Reactivity of Carbonyls | Increased electrophilicity | The inductive effect of the CF3 group makes the carbonyl carbons more susceptible to nucleophilic attack. |
| Lipophilicity | Increased | The CF3 group is more lipophilic than a hydrogen or methyl group. |
| Metabolic Stability | Often increased | The C-F bond is very strong and resistant to metabolic cleavage. |
| Binding Affinity | Can be enhanced | The CF3 group can form favorable interactions with hydrophobic pockets in biological targets. |
Synthesis and Reactivity Profiles of Related β-Keto Esters
The synthesis and reactivity of β-keto esters are fundamental topics in organic chemistry. Two closely related analogues of this compound, namely Ethyl 3-oxo-3-phenylpropanoate and Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, serve as important examples to understand the chemical behavior of this class of compounds.
Ethyl 3-oxo-3-phenylpropanoate
Synthesis: A primary and widely used method for the synthesis of ethyl 3-oxo-3-phenylpropanoate is the Claisen condensation of ethyl benzoate with ethyl acetate (B1210297). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The mechanism involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of an ethoxide ion yields the β-keto ester.
Reactivity: Ethyl 3-oxo-3-phenylpropanoate exhibits a rich and varied reactivity profile, primarily centered around its acidic α-protons and two carbonyl groups.
Alkylation and Acylation: The methylene (B1212753) protons situated between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position.
Halogenation: The α-position can also be halogenated, for instance, using N-bromosuccinimide (NBS) in the presence of a base.
Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid is prone to decarboxylation upon heating to yield acetophenone.
Reduction: The ketone carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165).
Heterocycle Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, through condensation reactions with appropriate dinucleophiles.
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Synthesis: The synthesis of methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate can be achieved through several methods. One common approach involves the acylation of a malonic ester . For instance, reacting the magnesium enolate of dimethyl malonate with 3-(trifluoromethyl)benzoyl chloride, followed by decarboxylation, yields the desired product. Another method is the carbonyldiimidazole (CDI)-mediated esterification , which offers mild reaction conditions.
Reactivity: The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of this analogue.
Increased Reactivity of Carbonyls: The trifluoromethyl group enhances the electrophilicity of the benzoyl carbonyl group, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Oxidation and Reduction: Similar to other β-keto esters, the keto group can be reduced to an alcohol using reagents like sodium borohydride. Oxidation of the molecule can lead to the corresponding carboxylic acid.
Nucleophilic Aromatic Substitution: The trifluoromethyl group can activate the aromatic ring towards nucleophilic substitution reactions under specific conditions.
A comparative table summarizing the synthesis and key reactions of these two analogues is provided below.
| Compound | Common Synthetic Method | Key Reactivity Features |
| Ethyl 3-oxo-3-phenylpropanoate | Claisen condensation of ethyl benzoate and ethyl acetate. | α-Alkylation/acylation, halogenation, decarboxylation of the corresponding acid, precursor for heterocycles. |
| Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | Acylation of malonic esters, CDI-mediated esterification. | Enhanced electrophilicity of the benzoyl carbonyl, oxidation and reduction of the keto group. |
Academic Exploration of Bioactive Derivatives and their Molecular Interactions
The versatile chemical nature of β-keto esters, including derivatives of this compound, has made them attractive targets for academic research in the pursuit of new bioactive compounds. These explorations often involve the synthesis of libraries of analogues followed by biological screening and computational studies to understand their molecular interactions.
One area of investigation is the development of enzyme inhibitors . The β-keto ester moiety can mimic the transition state of certain enzymatic reactions, leading to potent inhibition. For example, derivatives of phenylpropanoate have been studied as inhibitors of proteases, where the keto and ester groups can interact with active site residues and metal cofactors.
A notable example of academic exploration involves the design of β-keto esters as quorum sensing inhibitors in bacteria. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, and its inhibition is a promising strategy to combat bacterial infections. In a study, a series of β-keto ester analogues were synthesized and evaluated for their ability to interfere with bacterial quorum sensing. nih.govresearchgate.net
Molecular docking studies were employed to understand the interactions between these synthetic β-keto esters and the LuxS protein, a key enzyme in the quorum-sensing pathway of many bacteria. nih.govresearchgate.net These computational models revealed that the phenyl ring of the β-keto ester derivatives could engage in hydrophobic interactions within the active site of the enzyme, while the β-keto ester functionality could form hydrogen bonds with key amino acid residues. This detailed understanding of molecular interactions is crucial for the rational design of more potent and selective inhibitors.
The table below presents a hypothetical example of molecular interactions that could be observed in such a study.
| Functional Group of Derivative | Type of Interaction with Enzyme Active Site | Potential Interacting Amino Acid Residues |
| Phenyl Ring | Hydrophobic interactions, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |
| Keto Group | Hydrogen bonding, coordination with metal ions | Serine, Threonine, Histidine, Cysteine |
| Ester Group | Hydrogen bonding | Arginine, Lysine |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry has spurred research into new methods for synthesizing β-keto esters like methyl 3-oxo-2-phenylpropanoate. A significant area of focus is the use of environmentally benign catalysts and reaction media. For instance, boric acid has been investigated as a mild and effective catalyst for the transesterification of β-keto esters. rsc.org This approach offers an alternative to traditional methods that often rely on harsh reagents and solvents.
Biocatalysis represents another promising frontier. The use of enzymes as catalysts can lead to highly selective transformations under mild conditions, reducing waste and energy consumption. Research in this area could lead to the development of enzymatic processes for the synthesis of this compound and its derivatives with high enantiopurity.
Furthermore, the development of synthetic methods with high atom economy is a key goal. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and cascade reactions, which combine multiple synthetic steps into a single operation, are particularly relevant in this context. rsc.orgmdpi.comresearchgate.net
Expansion of Catalytic Applications and Catalyst Design
This compound and its analogs are not only synthetic targets but also serve as important precursors and intermediates in various catalytic reactions. Future research will likely focus on expanding their applications in catalysis. This includes their use in the synthesis of more complex molecules and the development of novel catalytic cycles where they play a key role.
The design of new catalysts tailored for reactions involving this compound is a crucial aspect of this research. This involves creating catalysts that can control the stereochemistry of reactions, leading to the selective formation of a desired stereoisomer. For example, chiral catalysts can be used to synthesize enantiomerically enriched products, which are of significant interest in the pharmaceutical industry. encyclopedia.pub
Moreover, the development of heterogeneous catalysts for reactions involving β-keto esters is an active area of research. thieme-connect.com Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry.
Advanced Stereochemical Control Strategies
The ability to control the three-dimensional arrangement of atoms in a molecule is of paramount importance in modern organic synthesis. For a molecule like this compound, which has a chiral center at the α-position, developing methods for stereoselective synthesis is a major research goal.
Future research will focus on the development of advanced strategies for stereochemical control. This includes the use of chiral auxiliaries, which are chiral molecules that can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Asymmetric catalysis, employing chiral catalysts to induce enantioselectivity, will also continue to be a major focus. encyclopedia.pub
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and will likely play a significant role in the stereoselective synthesis of derivatives of this compound. Furthermore, diastereoselective reactions, which control the formation of one diastereomer over another, are also an important area of investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of the synthesis and reactions of this compound with flow chemistry platforms is a promising area for future research.
Flow-based systems can enable the rapid optimization of reaction conditions and facilitate the scale-up of synthetic processes. thieme-connect.comacs.orgnih.gov For example, an in-flow process for the synthesis of β-keto esters has been developed, which can then be used in subsequent reactions to produce a variety of compounds. acs.orgnih.gov The development of continuous flow systems for β-keto ester synthesis using heterogeneous catalysts is also an area of active research. thieme-connect.com
Automated synthesis platforms, which combine robotics and computational tools, can further accelerate the discovery and development of new reactions and synthetic routes. The integration of flow chemistry with these platforms could lead to a paradigm shift in how molecules like this compound are synthesized and utilized.
Exploration in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient and atom-economical. The exploration of this compound as a component in novel MCRs is a promising avenue for future research. This could lead to the rapid and efficient synthesis of complex and diverse molecular scaffolds.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur in a single pot. rsc.org These reactions are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. The design of new cascade processes that incorporate this compound as a key building block will be a significant area of investigation. For example, thermal cascade reactions of diazodicarbonyl compounds have been used to synthesize γ,δ-unsaturated β-ketoesters in a one-pot fashion. rsc.org
The development of one-pot multistep synthetic methods is also of great interest. researchgate.netbeilstein-journals.org These methods combine several reaction steps in a single reaction vessel, offering significant advantages in terms of efficiency and sustainability.
Q & A
Q. What are the established synthetic routes for preparing Methyl 3-oxo-2-phenylpropanoate, and what key reaction parameters influence yield?
this compound is commonly synthesized via multicomponent reactions involving β-keto esters and aromatic aldehydes. For example, protocols analogous to those used for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates (e.g., condensation with 3-hydroxy-4H-chromen-4-one) can be adapted, with optimization of catalysts (e.g., Lewis acids) and reaction time to improve yields . Solvent polarity and temperature are critical for minimizing side products like enol tautomers.
Q. How is this compound structurally characterized, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : and NMR identify keto-enol tautomerism and confirm ester/ketone functional groups. For example, signals at ~170 ppm (ester carbonyl) and ~200 ppm (ketone) are diagnostic .
- X-ray crystallography : Resolve stereochemical ambiguities; SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, though care is needed for disordered atoms or twinned crystals .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradients) removes polar byproducts. Recrystallization from ethanol or methanol is preferred for high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?
Under acidic conditions (e.g., HSO), the reaction proceeds via electrophilic aromatic substitution, favoring keto-form stabilization. In basic media (e.g., KCO), enolate intermediates dominate, risking side reactions like Michael additions. Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation .
Q. How can contradictory data on solubility and stability of this compound be resolved?
Discrepancies arise from solvent polarity and measurement methods. For example, solubility in water is "slightly soluble" per Thermo Scientific data, but computational models (COSMO-RS) predict higher solubility in DMSO. Validate via gravimetric analysis under controlled humidity to address hygroscopic effects .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts tautomeric equilibria and reactivity. Pair with molecular docking (AutoDock Vina) to study interactions with biological targets like enzymes. SHELX-derived crystallographic data validate computational geometries .
Q. What role does this compound play as a precursor in pharmaceutical synthesis?
It serves as a key intermediate in synthesizing β-lactam antibiotics and neuroactive compounds. For example, its amide derivatives (e.g., 3-oxo-2-phenylbutanamide) are precursors in amphetamine analogue synthesis, requiring strict regiocontrol during alkylation steps .
Q. How does this compound degrade under accelerated stability testing conditions?
Under thermal stress (40–60°C), ester hydrolysis dominates, forming 3-oxo-2-phenylpropanoic acid. Monitor via LC-MS and mitigate degradation by storing under inert gas (N) at –20°C. Oxidative pathways (e.g., radical formation) are minimized using antioxidants like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
